![molecular formula C19H13ClN6O4 B2613590 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895016-68-9](/img/structure/B2613590.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of related compounds involves heating under reflux with MeONa in BuOH .Scientific Research Applications
- This compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized, including the compound .
- Some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including our compound, have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) .
- These compounds may interfere with cellular signaling pathways by inhibiting Src family tyrosine kinases. PP2, a related compound, is a potent inhibitor of Src kinases .
Anti-Inflammatory Activity
Tyrosine Kinase Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c20-12-3-1-5-14(7-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-4-2-6-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAMRVXTBAOYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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